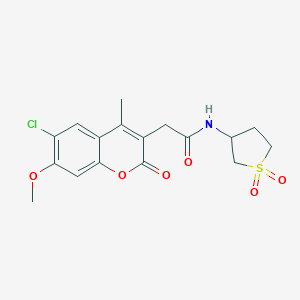![molecular formula C20H27N5OS B357516 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine CAS No. 827000-58-8](/img/structure/B357516.png)
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a complex organic compound that belongs to the class of triazinoindole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves a multi-step process. One common method includes the reaction of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but with a thiol group instead of the morpholine ring.
5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the morpholine ring and sulfide linkage.
Uniqueness
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is unique due to its combination of the triazinoindole core with a morpholine ring and sulfide linkage.
Propriétés
Numéro CAS |
827000-58-8 |
|---|---|
Formule moléculaire |
C20H27N5OS |
Poids moléculaire |
385.5g/mol |
Nom IUPAC |
4-[2-[(5-butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C20H27N5OS/c1-3-4-7-25-17-6-5-15(2)14-16(17)18-19(25)21-20(23-22-18)27-13-10-24-8-11-26-12-9-24/h5-6,14H,3-4,7-13H2,1-2H3 |
Clé InChI |
WXPOXFWEQBDFCI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4 |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B357433.png)
![3-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B357434.png)
![5-butyl-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B357437.png)
![2-methyl-N-phenyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B357441.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B357442.png)
![6-[2-(4-Methoxyphenyl)quinolin-4-yl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B357445.png)
![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B357448.png)
![N-{2-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-piperidinyl]-2-oxoethyl}benzamide](/img/structure/B357450.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B357452.png)

![4-chloro-N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357454.png)
![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357455.png)
![3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one](/img/structure/B357456.png)
![N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B357457.png)
